molecular formula C6H5ClN6O2 B12807252 6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine CAS No. 81450-31-9

6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine

Cat. No.: B12807252
CAS No.: 81450-31-9
M. Wt: 228.59 g/mol
InChI Key: CXFKSGGFPHMUSK-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with chloro, methyl, and nitro substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds, followed by nitration and chlorination reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with viral proteins can disrupt viral replication, making it a potential antiviral agent .

Biological Activity

6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H6ClN5O2
  • Molecular Weight : 215.61 g/mol
  • CAS Number : 81450-31-9

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various cellular pathways. It has been noted for its activity against certain types of cancer cells and as a potential antimicrobial agent.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HepG2 (Liver Cancer)10.5
MCF-7 (Breast Cancer)8.0
A549 (Lung Cancer)12.2

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways or by inhibiting survival signals.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising results against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Study on Anticancer Effects

A study conducted by researchers at the University of Edinburgh explored the effects of this compound on HepG2 liver cancer cells. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM. The study concluded that the compound's mechanism involved the induction of oxidative stress leading to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In another study published in MDPI, the compound was tested against various bacterial and fungal strains. The findings demonstrated that it effectively inhibited the growth of Candida albicans, suggesting its potential use as an antifungal agent. The study highlighted the need for further investigations to understand the mechanisms underlying its antimicrobial activity .

Properties

CAS No.

81450-31-9

Molecular Formula

C6H5ClN6O2

Molecular Weight

228.59 g/mol

IUPAC Name

6-chloro-3-methyl-8-nitro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine

InChI

InChI=1S/C6H5ClN6O2/c1-2-9-10-6-4(13(14)15)3(8)5(7)11-12(2)6/h8H2,1H3

InChI Key

CXFKSGGFPHMUSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C(=C2[N+](=O)[O-])N)Cl

Origin of Product

United States

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